
(3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been shown to exhibit various biological activities.
作用机制
The exact mechanism of action of (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It also inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
This compound A has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it inhibits the replication of certain viruses such as hepatitis C virus and respiratory syncytial virus.
实验室实验的优点和局限性
One of the advantages of using (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A in lab experiments is its high potency and specificity. It has been shown to exhibit its biological activities at low concentrations, which reduces the amount of compound required for experiments. However, one of the limitations of using this compound A is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several potential future directions for the research on (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A. One of the areas of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, either as a single agent or in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the exact mechanism of action of this compound A and to optimize its synthesis method to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound, also known as this compound A, is a synthetic compound that exhibits various biological activities. Its potential therapeutic applications have gained attention in the scientific community, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral activities. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved solubility and bioavailability.
合成方法
The synthesis of (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A involves the reaction of 5-chloro-2-methylpyrimidine-4-carboxylic acid with 3,3-dimethylpiperazine in the presence of a base. The resulting product is further reacted with methyl chloroformate to obtain this compound. The synthesis method has been optimized to obtain a high yield of the final product.
科学研究应用
(3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In vitro studies have demonstrated that this compound A inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
属性
IUPAC Name |
(3,3-dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-11(2)7-15(4-3-14-11)10(16)9-5-12-8-13-6-9/h5-6,8,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGZKVYXRTYUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)C2=CN=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

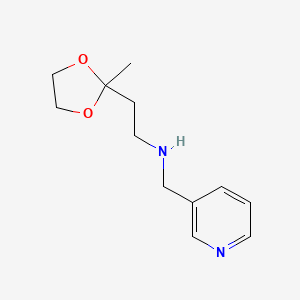
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)
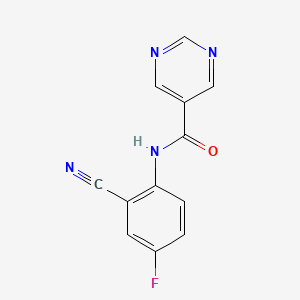
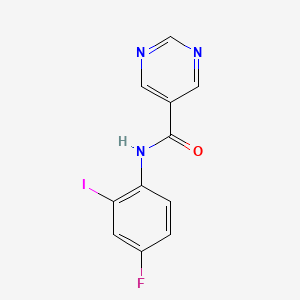
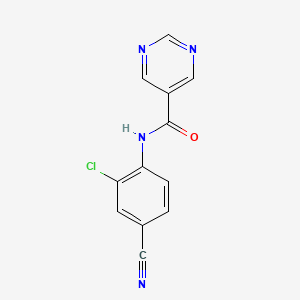
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)



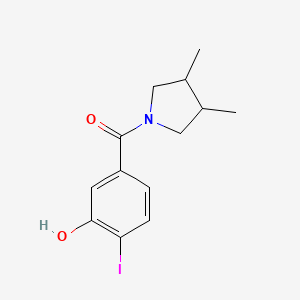
![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)